2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole is a complex heterocyclic compound that features a combination of fluorophenyl, thiophene, pyrazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, typically through a nucleophilic aromatic substitution reaction.
Formation of the thiazole ring: This can be synthesized by reacting a thioamide with a haloketone or halonitrile under basic conditions.
Coupling of the thiophene ring: This step involves the use of a thiophene derivative, often through a cross-coupling reaction such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole or thiazole derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole has diverse applications in scientific research:
Medicinal Chemistry: Potential use as an anti-inflammatory, anti-cancer, or antimicrobial agent due to its complex structure and functional groups.
Material Science: Use in the development of organic semiconductors or conductive polymers.
Biological Studies: Investigation of its interaction with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are involved in inflammatory pathways, cell proliferation, or microbial growth.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or disruption of microbial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole
- 2-[3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole
Uniqueness
- Fluorophenyl Group : The presence of the fluorophenyl group enhances the compound’s lipophilicity and metabolic stability.
- Thiazole Ring : The thiazole ring contributes to the compound’s aromaticity and potential biological activity.
This detailed article provides a comprehensive overview of 2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H14FN3S2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H14FN3S2/c1-11-10-23-17(19-11)21-15(16-3-2-8-22-16)9-14(20-21)12-4-6-13(18)7-5-12/h2-8,10,15H,9H2,1H3 |
InChI Key |
YBOLLYKBLVOEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.